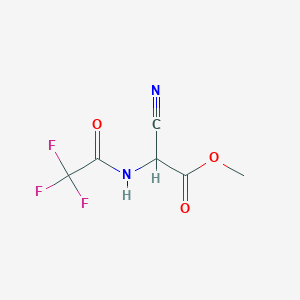
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a trifluoroacetamido group (–CF3CONH–) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with 2,2,2-trifluoroacetamide under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and stirring to ensure complete reaction .
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, which are of interest for their potential biological activities .
Scientific Research Applications
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and trifluoroacetamido groups provide reactive sites that facilitate these reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler analog without the trifluoroacetamido group, used in similar synthetic applications.
2,2,2-Trifluoroacetamide: Lacks the cyano group but shares the trifluoroacetamido functionality.
Uniqueness
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and drug discovery .
Properties
Molecular Formula |
C6H5F3N2O3 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
methyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C6H5F3N2O3/c1-14-4(12)3(2-10)11-5(13)6(7,8)9/h3H,1H3,(H,11,13) |
InChI Key |
GMWDDZUTKNGQEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















